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1-Benzyl-4-(hydroxydiphenylmethyl)quinuclidin-1-ium bromide

Catalog No.
S13929145
CAS No.
869113-10-0
M.F
C27H30BrNO
M. Wt
464.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-4-(hydroxydiphenylmethyl)quinuclidin-1-iu...

CAS Number

869113-10-0

Product Name

1-Benzyl-4-(hydroxydiphenylmethyl)quinuclidin-1-ium bromide

IUPAC Name

(1-benzyl-1-azoniabicyclo[2.2.2]octan-4-yl)-diphenylmethanol;bromide

Molecular Formula

C27H30BrNO

Molecular Weight

464.4 g/mol

InChI

InChI=1S/C27H30NO.BrH/c29-27(24-12-6-2-7-13-24,25-14-8-3-9-15-25)26-16-19-28(20-17-26,21-18-26)22-23-10-4-1-5-11-23;/h1-15,29H,16-22H2;1H/q+1;/p-1

InChI Key

YOFHBDQMAPWLGH-UHFFFAOYSA-M

Canonical SMILES

C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CC5=CC=CC=C5.[Br-]

1-Benzyl-4-(hydroxydiphenylmethyl)quinuclidin-1-ium bromide is a quinuclidine derivative characterized by its complex structure, which includes a benzyl group and a hydroxydiphenylmethyl moiety. This compound has the molecular formula C27H30BrNOC_{27}H_{30}BrNO and a molecular weight of approximately 464.45 g/mol. It is classified as an impurity of Umeclidinium bromide, a long-acting muscarinic antagonist used primarily in the treatment of chronic obstructive pulmonary disease (COPD) .

The structural features of this compound contribute to its unique properties and potential applications in medicinal chemistry. The presence of both the hydroxyl and diphenyl groups suggests possible interactions with biological targets, making it an interesting subject for further research.

The chemical reactivity of 1-benzyl-4-(hydroxydiphenylmethyl)quinuclidin-1-ium bromide can be explored through various types of reactions, including:

  • Nucleophilic Substitution: The quinuclidine nitrogen can act as a nucleophile, potentially participating in substitution reactions with electrophiles.
  • Deprotonation: The hydroxyl group may undergo deprotonation under basic conditions, leading to the formation of an alkoxide that can further react with electrophiles.
  • Formation of Salts: As a quaternary ammonium compound, it can form salts with various anions besides bromide, which may alter its solubility and reactivity.

These reactions highlight its versatility as a chemical entity in synthetic pathways.

Synthesis of 1-benzyl-4-(hydroxydiphenylmethyl)quinuclidin-1-ium bromide typically involves multi-step organic reactions. A possible synthetic route includes:

  • Formation of Quinuclidine Derivative: Starting with quinuclidine, introduce the benzyl group through alkylation.
  • Hydroxydiphenylmethyl Introduction: Utilize a suitable electrophilic aromatic substitution to attach the hydroxydiphenylmethyl moiety.
  • Bromide Salt Formation: Finally, treat the resultant compound with hydrobromic acid to form the bromide salt.

This synthetic pathway emphasizes the importance of careful reaction conditions to ensure high yield and purity.

1-Benzyl-4-(hydroxydiphenylmethyl)quinuclidin-1-ium bromide has potential applications in:

  • Pharmaceutical Development: As an impurity standard for quality control in Umeclidinium bromide production.
  • Research: Investigating muscarinic receptor interactions and developing new therapeutic agents targeting respiratory diseases.

Its unique structure makes it a candidate for further exploration in medicinal chemistry.

Interaction studies involving 1-benzyl-4-(hydroxydiphenylmethyl)quinuclidin-1-ium bromide could focus on:

  • Receptor Binding Affinity: Assessing how well this compound binds to muscarinic receptors compared to known antagonists.
  • Metabolic Pathways: Understanding how this compound is metabolized in biological systems could reveal its pharmacokinetic properties.

Such studies are crucial for determining its viability as a therapeutic agent.

Several compounds share structural similarities with 1-benzyl-4-(hydroxydiphenylmethyl)quinuclidin-1-ium bromide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Umeclidinium BromideC29H34BrNO2Long-acting muscarinic antagonist for COPD treatment
4-(Hydroxydiphenylmethyl)-1-(2-hydroxyethyl)quinuclidin-1-ium BromideC22H28BrNO2Similar hydroxydiphenylmethyl structure
Phenyl(quinuclidin-4-yl)methanoneC14H17NOSimpler structure lacking the benzyl and hydroxydiphenyl groups
2-(4-(Hydroxydiphenylmethyl)piperidin-1-yl)ethan-1-olC20H25NO2Contains piperidine instead of quinuclidine

Uniqueness: The inclusion of both benzyl and hydroxydiphenyl groups in 1-benzyl-4-(hydroxydiphenylmethyl)quinuclidin-1-ium bromide sets it apart from similar compounds, potentially enhancing its binding affinity and selectivity for biological targets compared to others listed.

This comprehensive overview underscores the significance of 1-benzyl-4-(hydroxydiphenylmethyl)quinuclidin-1-ium bromide in chemical research and its potential implications in pharmacology. Further investigation into its properties will enhance understanding and application in medicinal chemistry.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

463.15108 g/mol

Monoisotopic Mass

463.15108 g/mol

Heavy Atom Count

30

UNII

W58P8BB5YV

Dates

Last modified: 08-10-2024

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